Tetrazolo[1,5-b]pyridazin-7-amine: Structural Dynamics, Synthesis, and Therapeutic Applications
Tetrazolo[1,5-b]pyridazin-7-amine: Structural Dynamics, Synthesis, and Therapeutic Applications
Introduction & Chemical Identity
The rational design of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the tetrazolo[1,5-b]pyridazine core represents a highly privileged, nitrogen-dense bicyclic system. Specifically, Tetrazolo[1,5-b]pyridazin-7-amine (CAS: 91114-02-2) serves as a critical building block for synthesizing advanced therapeutics and energetic materials[1],[2].
The fusion of an electron-deficient pyridazine ring with a tetrazole ring creates a rigid, planar structure with unique physicochemical properties. The 7-amino substitution provides a versatile synthetic handle for further functionalization, allowing medicinal chemists to explore vast chemical space.
Quantitative Data & Physicochemical Profile
Understanding the baseline properties of the core is essential for predicting its behavior in biological systems and synthetic workflows. The high nitrogen content (over 60% by mass) contributes to its high topological polar surface area (TPSA), making it an excellent candidate for hydrogen-bonding interactions in protein binding pockets.
Table 1: Physicochemical Properties of Tetrazolo[1,5-b]pyridazin-7-amine [2]
| Property | Value / Description |
| CAS Registry Number | 91114-02-2 |
| Molecular Formula | C₄H₄N₆ |
| Molecular Weight | 136.11 g/mol |
| Hydrogen Bond Donors | 1 (Primary amine group) |
| Hydrogen Bond Acceptors | 5 (Ring nitrogens) |
| Topological Polar Surface Area (TPSA) | ~80.0 - 90.0 Ų |
| Rotatable Bonds | 0 (Rigid fused core) |
| Structural Classification | Fused polyaza-heterocycle |
Structural Chemistry & Reactivity Mechanisms
The Azide-Tetrazole Tautomerism
A defining mechanistic feature of tetrazolo-fused azines is their ability to undergo azide-tetrazole valence tautomerism . In the solid state and in polar solvents, the closed tetrazole ring is thermodynamically favored. However, in non-polar solvents or at elevated temperatures, the ring can open to form an ortho-azidoazine intermediate. This dynamic equilibrium must be carefully managed during synthesis, as the open azide form can undergo undesired side reactions (e.g., nitrene insertion or thermal decomposition)[3].
Regioselective Functionalization
The electron-withdrawing nature of the tetrazole ring significantly depletes the electron density of the adjacent pyridazine system. This makes positions 6 and 8 highly susceptible to nucleophilic aromatic substitution (S_NAr). The amino group at the 7-position acts as an electron-donating group via resonance, partially offsetting this deficiency and directing subsequent electrophilic attacks to specific nodes on the ring.
Synthetic Methodologies
The de novo synthesis of the tetrazolo[1,5-b]pyridazine core typically begins with a halogenated pyridazine precursor. The critical step is the formation of the tetrazole ring via diazotization of a hydrazine intermediate.
Fig 1: Stepwise synthetic route to Tetrazolo[1,5-b]pyridazin-7-amine.
Experimental Protocol: Synthesis of the Core Scaffold
This protocol is designed as a self-validating system. Visual cues and temperature thresholds are embedded to ensure mechanistic integrity.
-
Precursor Preparation : Dissolve 10 mmol of the substituted 3-hydrazinopyridazine in 20 mL of 6 M HCl. Ensure complete dissolution to prevent localized concentration gradients.
-
Thermal Control (Critical Causality) : Chill the reaction vessel to 0–5 °C using an ice-salt bath. Why? The intermediate diazonium salt is highly unstable. Exceeding 5 °C leads to rapid nitrogen gas evolution and the formation of undesired phenolic byproducts.
-
Nitrosation : Add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 11 mmol in 5 mL H₂O) dropwise over 15–20 minutes. A color change to pale yellow indicates the formation of the diazonium intermediate.
-
Intramolecular Cyclization : Maintain stirring at 0 °C for 1 hour. As the diazonium species forms, the adjacent ring nitrogen acts as an internal nucleophile, attacking the terminal nitrogen to close the tetrazole ring. The product will begin to precipitate as a fine solid.
-
Validation & Isolation : Neutralize the mixture carefully with saturated NaHCO₃ until pH 7 is reached. Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol. Self-Validation: Analyze via IR spectroscopy; the disappearance of the strong azide stretching band (~2100 cm⁻¹) and the appearance of tetrazole ring vibrations confirm successful cyclization.
Pharmacological Applications
The tetrazolo[1,5-b]pyridazine scaffold has recently emerged as a highly potent pharmacophore in multiple therapeutic areas, ranging from oncology to pain management.
Oncology: MACC1 Transcriptional Inhibition
Metastasis-Associated in Colon Cancer 1 (MACC1) is a key driver of tumor progression and metastasis. High-throughput screening (HTS) campaigns have recently identified 1,2,3,4-tetrazolo[1,5-b]pyridazine-based small molecules as highly efficient transcriptional inhibitors of MACC1[4]. These compounds selectively downregulate MACC1 expression, thereby restricting cancer cell motility and preventing metastasis in xenograft models[4].
Fig 2: Mechanism of MACC1-driven metastasis inhibition by tetrazolo[1,5-b]pyridazines.
Anti-Inflammatory and Antimicrobial Activity
Beyond oncology, the scaffold has been utilized to synthesize imidazophosphor ester-based tetrazolo[1,5-b]pyridazines. Bioscreening of these derivatives demonstrated notable antinociceptive and anti-inflammatory activities, acting via the modulation of cyclooxygenase (COX) pathways without the severe gastrointestinal toxicity associated with traditional NSAIDs[3]. Furthermore, various tetrazolo-pyridazine derivatives have shown moderate to strong antibacterial properties against strains like E. coli, making them viable leads for novel antibiotic development[5].
Biological Assay Protocol: MACC1 Inhibition Screening
To validate the biological efficacy of newly synthesized tetrazolo[1,5-b]pyridazin-7-amine derivatives, the following reporter assay protocol is recommended.
-
Cell Line Preparation : Seed HCT116 human colon cancer cells (stably transfected with a MACC1-promoter-luciferase reporter construct) into 384-well plates at a density of 2,000 cells/well.
-
Compound Administration : Using an automated liquid handler, treat the cells with the test compound at varying concentrations (e.g., 0.1 µM to 50 µM) to establish an IC₅₀ curve. Include a 0.1% DMSO vehicle control.
-
Incubation (Causality Check) : Incubate the plates for exactly 24 hours at 37 °C in a 5% CO₂ atmosphere. Why 24 hours? Transcriptional inhibitors require sufficient time to halt mRNA production, followed by the natural degradation of existing luciferase proteins, before a measurable drop in luminescence occurs.
-
Signal Detection : Add luciferin substrate and measure luminescence using a microplate reader.
-
Self-Validation (Crucial Step) : To ensure the compound is not a false positive (e.g., a direct inhibitor of the luciferase enzyme itself), perform a secondary qRT-PCR assay on the wild-type HCT116 cells to confirm that endogenous MACC1 mRNA levels are genuinely reduced by the compound[4].
Conclusion
Tetrazolo[1,5-b]pyridazin-7-amine is far more than a simple heterocyclic building block. Its unique electronic distribution, rigid geometry, and capacity for dynamic tautomerism make it a highly privileged scaffold in drug discovery. By mastering the strict thermal and environmental controls required for its synthesis, researchers can unlock a vast array of derivatives with potent anti-metastatic, anti-inflammatory, and antimicrobial properties.
References
-
Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents . National Institutes of Health (PMC). URL: [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine . MDPI. URL: [Link]
-
Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis . Max Delbrück Center. URL:[Link]
-
Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives . IAU. URL:[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 91114-02-2 CAS MSDS (TETRAAZOLO[1,5-B]PYRIDAZIN-7-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 5. mdpi.com [mdpi.com]
